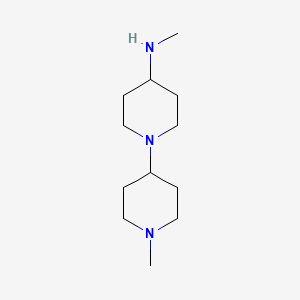

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

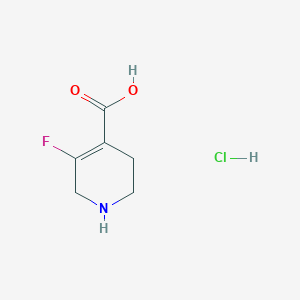

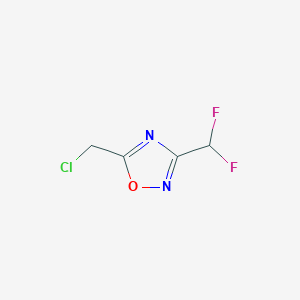

“N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine” is a compound with the molecular formula C11H23N3 and a molecular weight of 197.32 . It is also known by its IUPAC name, 1’-methyl-1,4’-bipiperidin-4-amine . The compound is typically stored at room temperature and is available in a liquid form .

Molecular Structure Analysis

The molecular structure of “N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine” consists of two piperidine rings, one of which has an additional methyl group . The InChI code for this compound is 1S/C11H23N3/c1-13-6-4-11(5-7-13)14-8-2-10(12)3-9-14/h10-11H,2-9,12H2,1H3 .Physical And Chemical Properties Analysis

“N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine” is a clear colorless to yellow liquid . It has a molecular weight of 197.32 . The compound’s boiling point is 76°C .Scientific Research Applications

Parkinsonism and Neurological Studies

- Neurotoxicity and Parkinson's Disease : Research has explored the effects of certain meperidine analogues, such as MPTP, which have been found to produce parkinsonism in humans. These studies highlight the neurotoxic potential of specific piperidine derivatives, leading to sustained motor disturbances resembling Parkinson's disease. The biochemical analysis in these cases revealed damage to neurons in the substantia nigra, critical for understanding the pathophysiology of Parkinson's disease and the development of potential treatments (Burns et al., 1985).

Drug Development and Metabolism

Repellent Efficacy : Studies have also investigated the repellent efficacy of piperidine compounds against mosquitoes and black flies. For example, the piperidine AI3-37220 showed significant repellency, suggesting the potential of piperidine derivatives in developing effective insect repellents, which can contribute to public health efforts in disease vector control (Debboun et al., 2000).

Disposition and Metabolism of Drugs : Research into the disposition and metabolism of novel drugs, such as orexin receptor antagonists, has involved studying piperidine derivatives. These studies focus on how such compounds are metabolized and excreted in humans, providing essential insights for drug development and safety assessment (Renzulli et al., 2011).

Amine Metabolism and Health Implications

Amine and Amino Acid Metabolism : The development of analytical platforms for quantifying amines, amino acids, and methylarginines underscores the importance of understanding amine metabolism in various health conditions, including cardiovascular diseases. These platforms can aid in patient stratification and personalized medicine by providing insights into the metabolic pathways affected in diseases (Ahmetaj-Shala et al., 2018).

Carcinogenic Exposure and DNA Adduct Formation : Investigations into the exposure to dietary amines and their potential carcinogenic effects have been conducted. For example, the study of heterocyclic amines (HCAs) in cooked meats and their metabolites in human urine and colon DNA adducts provides critical data for understanding the link between diet and cancer risk, highlighting the significance of monitoring and studying amine exposure in public health (Malfatti et al., 2006).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name |

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-13-11-3-9-15(10-4-11)12-5-7-14(2)8-6-12/h11-13H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGYBRUABNUUGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2821221.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2821223.png)

![N-[cyano(2,4-difluorophenyl)methyl]-4-hydroxy-3-nitrobenzamide](/img/structure/B2821229.png)

methyl}phenol](/img/structure/B2821232.png)

![[(2R,3S)-1-Methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2821234.png)

![2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride](/img/structure/B2821237.png)